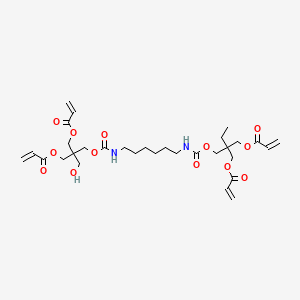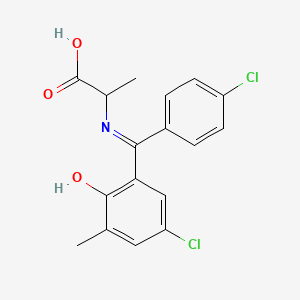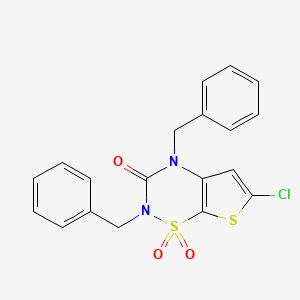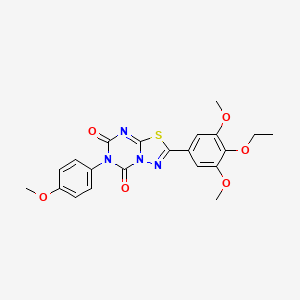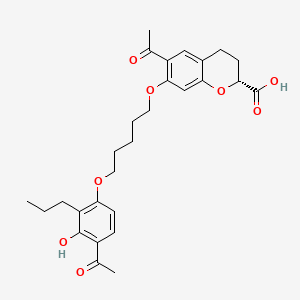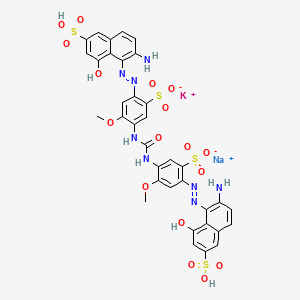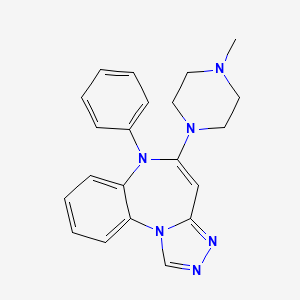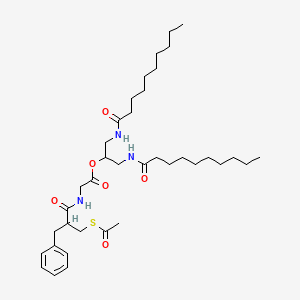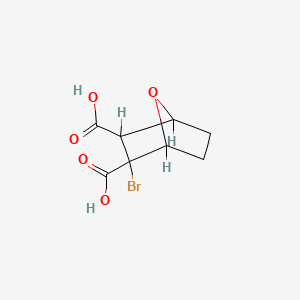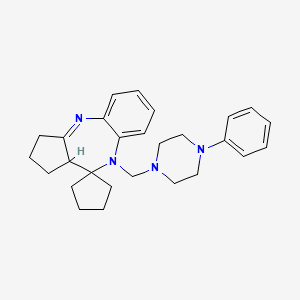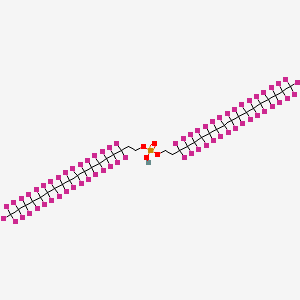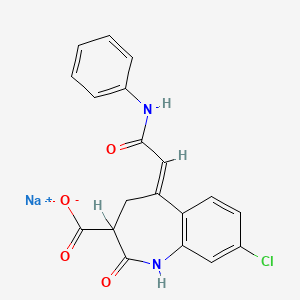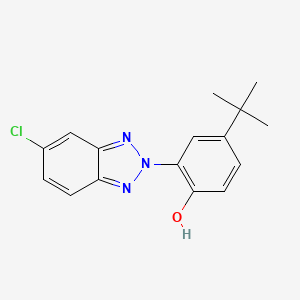
trans-4-Acetyl-5-(2,6-dichlorophenyl)-4,5-dihydro-2(3H)-furanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-4-Acetyl-5-(2,6-dichlorophenyl)-4,5-dihydro-2(3H)-furanone: is a synthetic organic compound that belongs to the class of furanones. Furanones are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science. This compound, in particular, is characterized by the presence of an acetyl group and a dichlorophenyl group attached to a dihydrofuran ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-Acetyl-5-(2,6-dichlorophenyl)-4,5-dihydro-2(3H)-furanone typically involves multi-step organic reactions. One common approach is the condensation of 2,6-dichlorobenzaldehyde with an appropriate acetyl compound under acidic or basic conditions to form the intermediate, which is then cyclized to yield the final furanone structure. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis, use of green chemistry principles, and advanced purification methods are often employed to scale up the production while minimizing environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
trans-4-Acetyl-5-(2,6-dichlorophenyl)-4,5-dihydro-2(3H)-furanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
trans-4-Acetyl-5-(2,6-dichlorophenyl)-4,5-dihydro-2(3H)-furanone: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and agrochemicals.
Mecanismo De Acción
The mechanism by which trans-4-Acetyl-5-(2,6-dichlorophenyl)-4,5-dihydro-2(3H)-furanone exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membranes. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
trans-4-Acetyl-5-(2,6-dichlorophenyl)-4,5-dihydro-2(3H)-furanone: can be compared with other furanone derivatives, such as:
3-Acetyl-4,5-dihydro-2(3H)-furanone: Lacks the dichlorophenyl group, which may result in different biological activities.
5-(2,6-Dichlorophenyl)-4,5-dihydro-2(3H)-furanone: Lacks the acetyl group, affecting its reactivity and applications.
The presence of both the acetyl and dichlorophenyl groups in This compound makes it unique and potentially more versatile in its applications.
Propiedades
Número CAS |
83144-16-5 |
|---|---|
Fórmula molecular |
C12H10Cl2O3 |
Peso molecular |
273.11 g/mol |
Nombre IUPAC |
4-acetyl-5-(2,6-dichlorophenyl)oxolan-2-one |
InChI |
InChI=1S/C12H10Cl2O3/c1-6(15)7-5-10(16)17-12(7)11-8(13)3-2-4-9(11)14/h2-4,7,12H,5H2,1H3 |
Clave InChI |
HKIXLCQZQIUSOR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1CC(=O)OC1C2=C(C=CC=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


